molecular formula C7H6Br2ClNO B180430 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide CAS No. 145905-09-5

2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide

Cat. No. B180430
M. Wt: 315.39 g/mol
InChI Key: LKMXQTDXFUVXFM-UHFFFAOYSA-N
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Description

“2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide” is a chemical compound with the CAS Number: 145905-09-5 . It has a molecular weight of 315.39 .


Molecular Structure Analysis

The IUPAC name for this compound is 2-bromo-1-(5-chloro-2-pyridinyl)ethanone hydrobromide . The InChI code for this compound is 1S/C7H5BrClNO.BrH/c8-3-7(11)6-2-1-5(9)4-10-6;/h1-2,4H,3H2;1H .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Brominated Compounds in Atmospheric Chemistry

Brominated compounds, such as bromoform, play a significant role in atmospheric chemistry, especially as sources of reactive halogens to the troposphere and lower stratosphere. The study by Quack and Wallace (2003) reviews the contribution of bromoform to atmospheric chemistry, emphasizing its sea-to-air flux from macroalgal and planktonic sources, which represents a major source of atmospheric bromoform. This research underscores the importance of brominated compounds in understanding atmospheric chemical processes and their impact on climate change and ozone depletion (Quack & Wallace, 2003).

Environmental Impact and Toxicology

The environmental concentrations and toxicological effects of brominated phenols, including 2,4,6-tribromophenol, have been extensively reviewed by Koch and Sures (2018). Their study provides insights into the occurrence of these compounds in the environment and their potential toxic effects. This work highlights the necessity for further research on the environmental fate and toxicology of brominated compounds, pointing to a potential area of application for 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide in environmental toxicology studies (Koch & Sures, 2018).

Advanced Oxidation Processes

Brominated compounds have been implicated in the formation of harmful by-products during water treatment processes, particularly through advanced oxidation processes (AOPs). The review by Bergmann, Koparal, and Iourtchouk (2014) discusses the role of brominated compounds in the formation of by-products like bromate and perbromate, highlighting the environmental and health concerns associated with these processes. This area of research could benefit from studies on 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide, particularly in understanding its behavior and potential by-products in water treatment applications (Bergmann, Koparal, & Iourtchouk, 2014).

Bromination Mechanisms in Organic Chemistry

The regioselectivity of bromination in organic compounds has been a subject of study, as illustrated by research on the bromination of unsymmetrical dimethylated pyridines by Thapa et al. (2014). This study explores the mechanisms and outcomes of bromination reactions, which could inform the synthetic applications and chemical behavior of 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide in organic synthesis (Thapa, Brown, Balestri, & Taylor, 2014).

Safety And Hazards

This compound is classified as dangerous with hazard statements H302-H314 . The precautionary statements include P264-P270-P271-P280-P303+P361+P353-P304+P340-P305+P351+P338-P310-P330-P331-P363-P403+P233-P501 .

properties

IUPAC Name

2-bromo-1-(5-chloropyridin-2-yl)ethanone;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO.BrH/c8-3-7(11)6-2-1-5(9)4-10-6;/h1-2,4H,3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMXQTDXFUVXFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)C(=O)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40601474
Record name 2-Bromo-1-(5-chloropyridin-2-yl)ethan-1-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40601474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide

CAS RN

145905-09-5
Record name 2-Bromo-1-(5-chloropyridin-2-yl)ethan-1-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40601474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1-(5-chloropyridin-2-yl)ethan-1-one hydrobromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 10 g of 2-acetyl-5-chloropyridine in 150 ml of 48% aqueous hydrobromic acid are added 4 ml of bromine dissolved in 40 ml of hydrobromic acid, with stirring, drop by drop, at 80°. The mixture is stirred for additionally 3 hours at 80°. Afterwards the solution is evaporated in vacuo. The residue is triturated with acetone, filtered by suction, washed with acetone and dried in vacuo to yield yellow crystals of the compound, which is used for the next step without purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two

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